molecular formula C11H13FO2 B2709677 (1R)-1-(4-fluorophenyl)propyl acetate CAS No. 245726-03-8

(1R)-1-(4-fluorophenyl)propyl acetate

Cat. No.: B2709677
CAS No.: 245726-03-8
M. Wt: 196.221
InChI Key: VGONXVXXUMHENH-LLVKDONJSA-N
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Description

(1R)-1-(4-fluorophenyl)propyl acetate is an organic compound characterized by the presence of a fluorophenyl group attached to a propyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(4-fluorophenyl)propyl acetate typically involves the esterification of (1R)-1-(4-fluorophenyl)propanol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of biocatalysts, such as lipases, in non-aqueous media has also been explored to achieve high enantioselectivity and yield in the production of this compound .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(4-fluorophenyl)propyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form (1R)-1-(4-fluorophenyl)propanoic acid.

    Reduction: Reduction of the ester group can yield (1R)-1-(4-fluorophenyl)propanol.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: (1R)-1-(4-fluorophenyl)propanoic acid.

    Reduction: (1R)-1-(4-fluorophenyl)propanol.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(1R)-1-(4-fluorophenyl)propyl acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R)-1-(4-fluorophenyl)propyl acetate involves its interaction with specific molecular targets. The acetate group can undergo hydrolysis to release (1R)-1-(4-fluorophenyl)propanol, which may interact with enzymes or receptors in biological systems. The fluorophenyl group can also participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R)-1-(4-fluorophenyl)propyl acetate is unique due to its specific stereochemistry and the presence of both a fluorophenyl group and an acetate moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(1R)-1-(4-fluorophenyl)propyl acetate is an organic compound that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a propyl acetate backbone with a fluorophenyl group attached. The presence of the fluorine atom enhances lipophilicity and may influence the compound's interaction with biological targets. The basic structure can be represented as follows:

  • Chemical Formula : C12H13F O2
  • Molecular Weight : 210.23 g/mol

The biological activity of this compound is primarily attributed to its interactions with cellular components. The acetate group can hydrolyze to release (1R)-1-(4-fluorophenyl)propanol, which may interact with various enzymes and receptors in biological systems. The fluorophenyl moiety can participate in hydrogen bonding and π-π stacking interactions, enhancing the compound's binding affinity to target proteins.

1. Enzyme Interaction

Research indicates that this compound may influence enzyme activity, particularly those involved in metabolic pathways. Studies have shown that compounds with similar structures can modulate ATPase activity, suggesting potential roles in drug transport mechanisms .

2. Anticancer Potential

The compound's structural analogs have been evaluated for their anticancer properties. For instance, compounds designed based on similar frameworks have demonstrated significant cytotoxic effects against various cancer cell lines, indicating that this compound may exhibit similar properties .

Study on ATPase Modulation

A study investigating the effects of structurally related compounds on P-glycoprotein (P-gp) ATPase activity found that certain derivatives could stimulate or inhibit this enzyme's function, which is crucial for drug efflux in cancer cells. The modulation of ATPase activity was correlated with the structural features of these compounds, highlighting the importance of functional groups like fluorine in enhancing bioactivity .

CompoundIC50 (μM)Activity
Compound 390.10ATPase Inhibition
Compound 530.76ATPase Inhibition
This compoundTBDTBD

Cytotoxicity Assays

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines. Preliminary results suggest that the compound may induce apoptosis in sensitive cell types, although further studies are required to quantify its efficacy and determine IC50 values.

Applications in Medicine and Industry

This compound serves as a valuable intermediate in the synthesis of pharmaceuticals due to its unique chemical properties. Its potential applications include:

  • Pharmaceutical Development : It may be utilized in developing drugs targeting neurological disorders or as a building block for more complex therapeutic agents.
  • Chemical Synthesis : The compound is also employed in producing specialty chemicals and materials within industrial contexts.

Properties

IUPAC Name

[(1R)-1-(4-fluorophenyl)propyl] acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-3-11(14-8(2)13)9-4-6-10(12)7-5-9/h4-7,11H,3H2,1-2H3/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGONXVXXUMHENH-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)F)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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